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molecular formula C11H7F5O3 B1586569 Ethyl (pentafluorobenzoyl)acetate CAS No. 3516-87-8

Ethyl (pentafluorobenzoyl)acetate

Cat. No. B1586569
M. Wt: 282.16 g/mol
InChI Key: SFYYMUUQGSQVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849757

Procedure details

A mixture consisting of 100 g (0.47 mol) of pentafluorobenzoic acid, 900 ml of benzene and 350 ml (4.80 mol) of thionyl chloride was heated under reflux for 40 hours. After completion of the reaction, the reaction solution was concentrated under a reduced pressure. After repetition of evaporation with benzene (900 ml×2), the resulting residue was dissolved in 500 ml of ether. A mixture consisting of 11.5 g (0.47 mol) of magnesium, 450 ml of ethanol and 20 ml of carbon tetrachloride was stirred at room temperature for 1 hour, and 71.6 ml (0.47 mol) of diethyl malonate dissolved in 900 ml of ether was added dropwise thereto. After 17 hours of stirring at the same temperature, the reaction solution was evaporated to dryness under a reduced pressure, and the residue was dissolved in 1,500 ml of ether. To this was added dropwise the above acid chloride at room temperature, followed by 63 hours of stirring at the same temperature. After completion of the reaction, the reaction solution was washed with 10% citric acid and water in that order, and then dried over anhydrous sodium sulfate, subsequently evaporating the solvent. The residue was mixed with 300 ml of water and 1.00 g (5.81 mol) of p-toluenesulfonic acid, heated under reflux for 6 hours, mixed with 2,500 ml of benzene and then washed with water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The resulting residue was purified by distillation under a reduced pressure (10 mmHg, 118°-120° C.) to yield 89.7 g (67%) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
71.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=O)=[C:6]([F:11])[C:5]([F:12])=[C:4]([F:13])[C:3]=1[F:14].S(Cl)(Cl)=O.[Mg].C(OCC)(=O)[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23].C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.C1C=CC=CC=1.O.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:11][C:6]1[C:5]([F:12])=[C:4]([F:13])[C:3]([F:14])=[C:2]([F:1])[C:7]=1[C:8]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[O:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C(=O)O)F)F)F)F
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
11.5 g
Type
reactant
Smiles
[Mg]
Step Six
Name
Quantity
71.6 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
After repetition of evaporation with benzene (900 ml×2)
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 500 ml of ether
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After 17 hours of stirring at the same temperature
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated to dryness under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1,500 ml of ether
ADDITION
Type
ADDITION
Details
To this was added dropwise the above acid chloride at room temperature
WAIT
Type
WAIT
Details
followed by 63 hours
Duration
63 h
STIRRING
Type
STIRRING
Details
of stirring at the same temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with 10% citric acid and water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently evaporating the solvent
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation under a reduced pressure (10 mmHg, 118°-120° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)CC(=O)OCC)C(=C(C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 89.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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